molecular formula C5H3ClFNO2S B2902829 6-Chloropyridine-2-sulfonyl fluoride CAS No. 2229182-48-1

6-Chloropyridine-2-sulfonyl fluoride

Cat. No. B2902829
CAS RN: 2229182-48-1
M. Wt: 195.59
InChI Key: ACBTVKRPJCPAHL-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2229182-48-1 . It has a molecular weight of 195.6 and its IUPAC name is 6-chloropyridine-2-sulfonyl fluoride .


Synthesis Analysis

Sulfonyl fluorides, including 6-Chloropyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields . Additionally, in a copper-free Sandmeyer-type fluorosulfonylation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source, aryldiazonium salts are transformed into sulfonyl fluorides .


Molecular Structure Analysis

The Inchi Code for 6-Chloropyridine-2-sulfonyl fluoride is 1S/C5H3ClFNO2S/c6-4-2-1-3-5 (8-4)11 (7,9)10/h1-3H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .


Physical And Chemical Properties Analysis

6-Chloropyridine-2-sulfonyl fluoride has a molecular weight of 195.6 . It is a sulfonyl fluoride, which means it has a sulfur–fluorine bond. This bond gives sulfonyl fluorides unique properties, such as resistance to hydrolysis and oxidation .

Scientific Research Applications

Biomolecular Chemistry

6-Chloropyridine-2-sulfonyl fluoride has been instrumental in biomolecular chemistry due to its unique redox stability and chemoselectivity. It serves as a key reagent in the synthesis of various biomolecules, aiding in the study of biological processes and the development of new materials for drug discovery .

Bioconjugation

In bioconjugation, this compound is utilized to attach biomolecules to one another or to solid supports. Its resistance to hydrolysis makes it an ideal candidate for creating stable bioconjugates that are essential in diagnostic assays and targeted drug delivery systems .

Medicinal Chemistry

The compound’s applications in medicinal chemistry are vast. It is used in the synthesis of protease inhibitors, which are crucial in the treatment of diseases like HIV/AIDS and hypertension. The compound’s ability to selectively react with specific functional groups in complex molecules makes it a valuable tool for drug design and synthesis .

Organic Synthesis

6-Chloropyridine-2-sulfonyl fluoride is a versatile reagent in organic synthesis. It is used to introduce sulfonyl fluoride groups into organic molecules, which can serve as intermediates in the synthesis of more complex compounds. This process is vital for creating a variety of pharmaceuticals and agrochemicals .

Drug Discovery

In drug discovery, the compound is used to generate libraries of molecules for high-throughput screening. Its stability and reactivity allow for the rapid synthesis of diverse compounds, accelerating the identification of potential new drugs .

Materials Science

The compound’s properties are exploited in materials science to create novel materials with specific characteristics. For example, it can be used to modify the surface properties of polymers, enhancing their application in medical devices and implants .

Chemical Biology

6-Chloropyridine-2-sulfonyl fluoride plays a critical role in chemical biology by acting as a chemical probe. It helps in mapping out biological pathways and understanding the molecular basis of diseases, which is fundamental for the development of new therapeutic strategies .

Synthesis of Fluorinated Compounds

Finally, it is used in the synthesis of fluorinated pyridines, which are important in the development of agrochemicals and pharmaceuticals due to their enhanced biological activity and stability .

properties

IUPAC Name

6-chloropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBTVKRPJCPAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridine-2-sulfonyl fluoride

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